BML-259

Description

Contextualization within Chemical Biology and Pharmacology

In the fields of chemical biology and pharmacology, BML-259 is recognized as a potent inhibitor of Cyclin-Dependent Kinase 5 (Cdk5) and Cyclin-Dependent Kinase 2 (Cdk2). caymanchem.commedchemexpress.com CDKs are a family of protein kinases that play a critical role in regulating the cell cycle, transcription, and neuronal function. nih.gov The ability of this compound to selectively inhibit specific CDKs makes it a valuable chemical probe for studying the physiological and pathological roles of these enzymes.

Pharmacologically, the aberrant activity of Cdk5 has been linked to the development of neurodegenerative diseases, such as Alzheimer's disease, where it is involved in processes like tau hyperphosphorylation and neuronal death. stressmarq.com Cdk2 is a key regulator of cell cycle progression, and its inhibition is a major area of investigation in cancer research. caymanchem.comnih.gov Therefore, this compound's mechanism of action places it at the intersection of research into neuroprotection and oncology. stressmarq.comcaymanchem.com

Overview of Initial Research Discoveries

Initial investigations into this compound and related compounds focused on the discovery of 2-aminothiazole (B372263) inhibitors of the Cdk5/p25 complex as a potential therapeutic strategy for Alzheimer's disease. caymanchem.com Research published in 2004 detailed the discovery and structure-activity relationship (SAR) of this class of inhibitors. caymanchem.com These early studies established that this compound is a potent inhibitor of Cdk5 and also demonstrates significant activity against Cdk2. sinobiological.comcaymanchem.com

The key finding was the compound's ability to inhibit these kinases at nanomolar concentrations. Specifically, the half-maximal inhibitory concentration (IC50) values were determined to be 64 nM for Cdk5 and 98 nM for Cdk2, quantifying its potency and providing a basis for its use in subsequent research. caymanchem.commedchemexpress.cominvivochem.cn

Broad Research Areas of Investigation for this compound

The specific inhibitory profile of this compound has led to its application in several distinct areas of biomedical and biological research:

Neuroscience: As a Cdk5 inhibitor, this compound is used to explore the pathological signaling pathways in neurodegenerative disorders. stressmarq.com Research has shown that it can protect cells from cell death induced by the non-Aβ component of Alzheimer's disease amyloid (NAC), highlighting its potential for studying neuroprotective strategies. medchemexpress.cominvivochem.cn

Cancer Research: Given that Cdk2 is a critical regulator of the cell division cycle, inhibitors like this compound are employed in cancer research to study the effects of cell cycle arrest on tumor cell proliferation. stressmarq.comsinobiological.com

Plant Biology: In a different biological context, this compound has been used to study the circadian clock in the model plant Arabidopsis thaliana. nih.gov In this system, it was found to lengthen the circadian period by inhibiting CYCLIN DEPENDENT KINASE C;2 (CDKC;2), a kinase responsible for phosphorylating RNA polymerase II. nih.gov This demonstrates the compound's utility as a chemical probe across different kingdoms of life.

Research Data for this compound

The following table summarizes the inhibitory activity of this compound against its primary kinase targets as reported in scientific literature.

| Target Kinase | IC50 Value (nM) |

| Cyclin-Dependent Kinase 5 (Cdk5) | 64 |

| Cyclin-Dependent Kinase 2 (Cdk2) | 98 |

| This data is compiled from multiple sources. sinobiological.comcaymanchem.commedchemexpress.cominvivochem.cn |

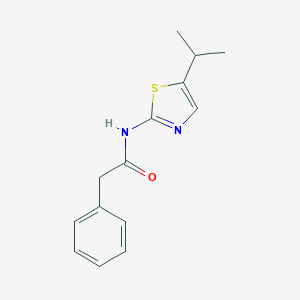

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-phenyl-N-(5-propan-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-10(2)12-9-15-14(18-12)16-13(17)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRZXNLKVUEFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(S1)NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587883 | |

| Record name | 2-Phenyl-N-[5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267654-00-2 | |

| Record name | 2-Phenyl-N-[5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action of Bml 259

Cyclin-Dependent Kinase (CDK) Inhibition

BML-259 functions as a potent inhibitor of several cyclin-dependent kinases, key enzymes that regulate cell cycle progression, transcription, and other cellular processes. nih.govuniprot.orguniprot.orgthermofisher.compromega.deorigene.combiocat.comcaymanchem.comuniprot.orguniprot.orgbindingdb.orgbidd.groupnih.govassaygenie.comijpsonline.com

Inhibition of Mammalian CDK5 Activity

This compound demonstrates potent inhibitory activity against mammalian Cyclin-Dependent Kinase 5 (CDK5). Research findings indicate that this compound inhibits CDK5 with an IC₅₀ value of 64 nM. thermofisher.compromega.deuniprot.orguniprot.orgnih.govijpsonline.com This inhibition highlights its potential role in modulating neuronal development and function, as CDK5 is predominantly expressed in postmitotic central nervous system neurons and is involved in processes such as synaptic plasticity and neuronal migration. thermofisher.comorigene.com

Inhibition of Mammalian CDK2 Activity

In addition to CDK5, this compound also exhibits inhibitory effects on mammalian Cyclin-Dependent Kinase 2 (CDK2). The IC₅₀ value reported for this compound against CDK2 is 98 nM. thermofisher.compromega.deuniprot.orguniprot.orgnih.govijpsonline.com CDK2 plays a crucial role in driving cell cycle progression, particularly the G1-S transition and progression through the S phase. uniprot.orgorigene.comcaymanchem.comresearchgate.netidrblab.netuniprot.org The inhibition of CDK2 by this compound suggests its capacity to interfere with cell cycle regulation.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound against Mammalian CDKs

| Kinase Target | IC₅₀ (nM) |

| CDK5 | 64 |

| CDK2 | 98 |

(Note: In a live interactive environment, this table would allow for sorting or filtering.)

Inhibition of Arabidopsis thaliana CDKC Kinase Activity

Beyond mammalian systems, this compound has been shown to inhibit Cyclin-Dependent Kinase C (CDKC) in Arabidopsis thaliana. nih.govuniprot.orguniprot.orgorigene.combiocat.comcaymanchem.comcottongen.orgbindingdb.org This inhibition is significant as Arabidopsis CDKC kinase is known to phosphorylate RNA Polymerase II in the general transcriptional machinery. nih.govuniprot.orguniprot.orgorigene.combiocat.comcaymanchem.comcottongen.orgbindingdb.org Studies have demonstrated that this compound lengthens the circadian clock periods in Arabidopsis thaliana, a phenotype linked to its inhibitory action on CDKC. nih.govuniprot.orguniprot.orgorigene.combiocat.comcaymanchem.comcottongen.orgbindingdb.org Structure-function studies of this compound analogues have further elucidated the importance of specific chemical moieties, such as the thiazole (B1198619) ring, for its period-lengthening and CDKC inhibitory activities in Arabidopsis. uniprot.org

Adenosine (B11128) Triphosphate (ATP) Competitive Inhibition Mechanisms

This compound functions as an ATP-competitive inhibitor of CDKs. uniprot.orgbidd.group This mechanism implies that this compound competes with adenosine triphosphate (ATP) for binding to the active site of the kinase enzyme. By occupying the ATP-binding pocket, this compound prevents the kinase from binding to ATP, thereby inhibiting the phosphorylation of its downstream substrates. This competitive binding mechanism is a common strategy for many kinase inhibitors, allowing them to directly interfere with the catalytic activity of the enzyme.

Modulation of Transcriptional and Cellular Pathways

The inhibitory actions of this compound on CDKs extend to the modulation of broader transcriptional and cellular pathways, particularly through its influence on RNA Polymerase II.

Regulation of RNA Polymerase II (Pol II) Phosphorylation

A key aspect of this compound's molecular mechanism involves its regulation of RNA Polymerase II (Pol II) phosphorylation. This compound has been found to attenuate the phosphorylation of the Serine 5 (Ser5) residue within the C-terminal domain (CTD) repeat of RNA Polymerase II. uniprot.orgorigene.combiocat.comcaymanchem.com This phosphorylation is critical for Pol II's function in transcription, particularly during promoter escape and early elongation. nih.govresearchgate.net In Arabidopsis thaliana, this compound's inhibition of CDKC kinase directly leads to this reduced Pol II phosphorylation, thereby affecting gene expression and, as observed, lengthening the circadian clock period. nih.govuniprot.orguniprot.orgorigene.combiocat.comcaymanchem.comcottongen.orgbindingdb.org The binding of this compound to CDKC;2 further supports this direct link in the mechanism of transcriptional modulation. uniprot.orgorigene.combiocat.comcaymanchem.com

Influence on Gene Expression Profiles

Receptor Interaction and Binding Dynamics

This compound has been identified as an inhibitor that interacts with cyclin-dependent kinases. Computational simulations have provided insights into its binding characteristics, particularly with CDK9, a human homolog of Arabidopsis CDKC;2, used in in silico studies due to the unavailability of CDKC;2 crystal structures. Human CDK9 and its partner cyclin T1 share similar sequences and functions with Arabidopsis CDKC;2 and its cyclin protein, making CDK9 a suitable model for understanding this compound's inhibitory mechanisms nih.govresearchgate.net.

In silico modeling predicts that this compound primarily binds within the ATP-binding pocket of CDK9 nih.govresearchgate.net. The computational simulations calculated a binding energy of -7.84 kcal mol⁻¹ for this compound with CDK9, indicating a strong binding affinity nih.govresearchgate.net.

Further studies involving this compound analogs provided comparative binding energies, as detailed in the table below. A larger negative value for binding energy signifies a stronger binding affinity to CDK9 nih.gov. These results suggest that this compound and its analog 1a exhibit favorable binding to CDK9, in contrast to the less active analogs 1b and 1f nih.gov.

Table 1: In Silico Predicted Binding Energies of this compound and Analogs with CDK9

| Compound | Binding Energy (kcal mol⁻¹) |

| This compound | -7.84 nih.govresearchgate.net |

| Analog 1a | -8.08 nih.govresearchgate.net |

| Analog 1b | -5.56 nih.govresearchgate.net |

| Analog 1f | -5.98 nih.govresearchgate.net |

The binding of this compound to CDK9 involves specific molecular interactions, predominantly through hydrogen bonds and hydrophobic interactions nih.govresearchgate.net. In silico models indicate that this compound forms two hydrogen bonds with the main chain of Cys106 in human CDK9 nih.govnih.govresearchgate.netresearchgate.net. Cys106 is located in the hinge region of the ATP-binding pocket, a critical area for kinase activity nih.govnih.govresearchgate.netresearchgate.net. While Cys106 is specific to human CDK9, the corresponding residue in Arabidopsis CDKC;2 is Met121, and hydrogen bonding with this compound is similarly predicted to occur with the main chain of Met121 in CDKC;2 nih.gov.

The formation of these hydrogen bonds is crucial for this compound's activity. For instance, analog 1f, which shows weak CDKC;2 inhibitory activity, is unable to form one of these critical hydrogen bonds due to N-methylation at its amide N-H bond nih.gov.

In addition to hydrogen bonding, hydrophobic interactions play a significant role in stabilizing the this compound-CDK9 complex philadelphia.edu.jo. The isopropyl group of this compound contributes to these interactions by forming a CH/π bond with Phe103 of CDK9 nih.govresearchgate.netresearchgate.net. Hydrophobic interactions are vital non-covalent forces that contribute to the stability of drug-receptor complexes by increasing entropy through the association of nonpolar groups philadelphia.edu.jo.

Structure Activity Relationship Sar Studies and Analog Development of Bml 259

Systematic Modification of BML-259 Derivatives

Systematic modifications of this compound derivatives have been instrumental in understanding its SAR. This involved synthesizing various analogs and evaluating their impact on biological activity.

The thiazole (B1198619) ring within the this compound structure is unequivocally essential for its period-lengthening activity. nih.govnih.govdocksci.comunivpm.itnih.govbiorxiv.orgnih.gov Research has shown that replacing the thiazole group with other rings, such as phenyl, imidazole, or oxazole, significantly diminishes or abolishes the period-lengthening activity. nih.gov This suggests that the thiazole moiety is crucial for effective interactions with CDKC;2, likely through the formation of a hydrogen bond involving its nitrogen atom with the target protein. nih.gov

While the thiazole ring is critical, modifications to other parts of the this compound molecule, specifically the acetamide, isopropyl, and phenyl groups, can be tolerated without a significant loss of period-lengthening activity. nih.govnih.govdocksci.comunivpm.itnih.govbiorxiv.orgnih.gov The isopropyl group situated on the thiazole ring is considered suitable for strong activity, although not strictly necessary, and is believed to engage in CH/π bonds with target proteins. nih.gov

However, the phenylacetyl substituent, while generally considered changeable, showed diminished period-lengthening activity when exchanged for most other structures. Exceptions included analogs like TT-258, TT-262, and TT-117, which maintained activity. nih.gov Notably, analogs with a substituted urea (B33335) group, such as TT-539, completely lost their period-lengthening activity in Arabidopsis, despite retaining inhibitory activity against mammalian CDK5 and CDK2. nih.gov Furthermore, substitutions at the C5 position of the thiazole ring with groups like cyclobutyl, bromo, or methyl were found to lengthen the period, suggesting this position is amenable to linker-conjugation for derivative synthesis.

Specific substitutions can profoundly impact the biological activity of this compound derivatives. A notable example is TT-361, an analog where the phenyl ring of this compound is replaced by a thiophenyl ring. This modification results in TT-361 exhibiting stronger period-lengthening activity and enhanced CDKC;2 inhibitory activity compared to the parent compound, this compound. nih.govnih.govdocksci.comunivpm.itnih.govbiorxiv.orgnih.gov The size of the moiety at the phenyl position of this compound also plays a significant role in determining the binding conformation. For instance, TT-141, with a bulkier methyl group at the phenyl position, remained active, whereas TT-83, featuring a bulkier isopropyl group, was inactive. nih.gov The binding affinities of CDKC;2 with TT-83 and TT-141 were observed to be lower than with this compound. nih.gov

Evaluation of Analogs in Biological Assays

Analogs of this compound have been rigorously evaluated in various biological assays to assess their inhibitory activities. These evaluations included in vivo measurements of circadian period-lengthening activity in Arabidopsis and in vitro CDKC;2 kinase assays. nih.gov

A comparative analysis of the inhibitory activities of this compound and its analogs, particularly TT-361 and TT-539, revealed significant differences in their biological profiles. TT-539, despite being a known mammalian CDK5 inhibitor, demonstrated no period-lengthening activity in Arabidopsis and failed to inhibit RNA polymerase II phosphorylation. nih.govnih.govdocksci.comunivpm.itnih.govbiorxiv.orgnih.gov Conversely, TT-361 consistently showed stronger CDKC inhibitory activity than this compound. This superior activity was observed across multiple assays, including in vivo analyses of circadian rhythm and Pol II phosphorylation, as well as in vitro CDKC;2 kinase assays. nih.govnih.govdocksci.comunivpm.itnih.govbiorxiv.orgnih.gov

The structural difference between TT-539 and this compound lies in TT-539 having a urea group instead of the phenylacetyl group of this compound. nih.gov Although TT-539 treatment effectively eliminated the luminescence signal in certain assays, it did not alter the periodicity of the circadian clock. nih.gov

Table 1: Comparative Inhibitory Activities of this compound and Key Analogs in Arabidopsis

| Compound | Structural Feature (vs. This compound) | Period-Lengthening Activity (in vivo) | CDKC;2 Inhibitory Activity (in vitro) | Pol II Phosphorylation Inhibition (in vivo) | Mammalian CDK5/CDK2 Inhibition |

| This compound | N/A | Lengthens period nih.govnih.govnih.gov | Inhibits nih.gov | Inhibits nih.gov | Potent inhibitor nih.govasm.org |

| TT-361 | Thiophenyl ring instead of phenyl ring nih.govnih.govnih.gov | Stronger than this compound nih.govnih.govnih.gov | Stronger than this compound nih.govnih.govnih.gov | Stronger than this compound nih.gov | Not specified in sources |

| TT-539 | Urea instead of phenylacetyl group nih.gov | No period-lengthening nih.govnih.govnih.gov | No inhibition nih.gov | No inhibition nih.govnih.govnih.gov | Known mammalian CDK5 inhibitor nih.govnih.govnih.gov |

Computational Modeling in SAR Studies

Computational modeling has played a vital role in understanding the SAR of this compound and its analogs. In silico ensemble docking calculations, particularly those utilizing a homology model of Arabidopsis CDKC;2, have provided insights into the distinct binding conformations of different molecules, such as TT-539 and TT-361, with CDKC;2. These computational analyses have helped to explain the observed divergent activities of these compounds. nih.govnih.govdocksci.comunivpm.itnih.govbiorxiv.orgnih.gov

Earlier computational simulations, using human CDK9 (a mammalian homolog of CDKC;2) as the target protein, predicted that this compound binds within the ATP-binding pocket of CDK9. The calculated binding energy between CDK9 and this compound was approximately -7.84 kcal mol⁻¹. This in silico model suggested that this compound forms two hydrogen bonds with the main chain of Cys106 (a hinge region in the ATP-binding pocket) and that its isopropyl group forms a CH/π bond. nih.gov

However, this initial model, based on human CDK9, was insufficient to fully explain the potent activity of TT-361 or the inactivity of TT-539 in Arabidopsis. nih.gov Subsequent studies employed ensemble docking simulations, an advanced in silico method that accounts for in vivo dynamics and multiple protein conformations, using a CDKC;2 structure derived from homology modeling. This approach allowed for a more accurate and statistically robust estimation of binding energies and provided a better understanding of the binding mechanisms of this compound analogs. nih.gov

Ensemble Docking Simulations for Binding Conformations

Ensemble docking simulations have been extensively employed to model the binding conformations of this compound and its analogs, providing a more comprehensive understanding of their interactions with target proteins by accounting for in vivo dynamics and multiple protein conformations. nih.gov In these simulations, 51 distinct CDKC;2-CYCT1;4 conformations, derived from molecular dynamics (MD) trajectories within the 75–100 ns range, were utilized for docking studies with this compound and TT-361. nih.gov

The results of these simulations indicated that TT-361 forms a more stable complex with CDKC;2 than this compound. nih.gov This observation is supported by the predicted average binding energies, as detailed in the table below. nih.govresearchgate.net

| Compound | Average Binding Energy (kcal mol⁻¹) |

| This compound | -7.26 ± 1.03 |

| TT-361 | -7.60 ± 0.65 |

| TT-539 | -6.82 ± 0.92 |

Data derived from ensemble docking simulations nih.govresearchgate.net.

The more negative binding energy for TT-361 signifies a stronger binding affinity to CDKC;2 compared to this compound. nih.gov Furthermore, ensemble docking calculations using Arabidopsis CDKC;2, obtained through homology modeling, successfully elucidated the divergent activities observed between TT-539 and TT-361. nih.govresearchgate.netnih.govnagoya-u.ac.jpresearchgate.netresearchgate.netdntb.gov.ua The distinct binding conformations adopted by these molecules with CDKC;2 are believed to be the underlying reason for their varied biological effects. nih.govresearchgate.netnih.govnagoya-u.ac.jpresearchgate.netresearchgate.netdntb.gov.ua Both this compound and TT-361 were found to bind stably within the ATP-binding pocket of CDKC;2 during the 90 to 100 ns timeframe of the MD trajectory. researchgate.net

Homology Modeling of Target Proteins

Homology modeling has been a crucial computational technique in understanding the interaction of this compound with its target proteins. This method predicts the three-dimensional structure of a protein based on its sequence similarity to proteins with experimentally determined structures. slideshare.net For the in silico ensemble docking calculations involving this compound and its analogs, the structure of Arabidopsis CDKC;2 was generated using homology modeling. nih.govresearchgate.netnih.govnagoya-u.ac.jpresearchgate.netresearchgate.netdntb.gov.ua

Previous in silico modeling studies, utilizing human CDK9 as a homolog for CDKC;2, suggested that this compound interacts with its target proteins primarily through hydrogen bonds involving two nitrogen atoms. Additionally, its isopropyl group forms a CH/π bond with the protein. nih.govresearchgate.net More specifically, earlier research indicated that the main chain of Cys106 in CDK9, located within the hinge region of the ATP-binding pocket, forms two hydrogen bonds with this compound, while Phe103 contributes to a CH/π bond with the compound. oup.comnih.gov When docking simulations were performed with the modeled Arabidopsis CDKC;2, it was observed that the main chain of Met111 in CDKC;2 is capable of forming two hydrogen bonds with both this compound and TT-361. nih.gov Furthermore, Phe108 in CDKC;2 was identified as forming CH/π bonds with both this compound and TT-361. nih.gov

Research Methodologies and Experimental Approaches

Chemical Screening and High-Throughput Screening

BML-259 was identified as a molecule capable of lengthening the circadian period in Arabidopsis through a chemical screening process. nih.govresearchgate.netdntb.gov.ua This screening was conducted using a mammal kinase inhibitor library, highlighting the compound's initial characterization as a kinase inhibitor. nih.gov High-throughput screening (HTS) is a widely utilized drug discovery process that enables the automated and rapid testing of a large number of chemical or biological compounds against a specific biological target. bmglabtech.com This approach allows for the efficient identification of compounds with desired biological activities, such as those that perturb the circadian clock. bmglabtech.com

Affinity-Based Proteomics for Target Identification

To pinpoint the direct molecular targets of this compound, an affinity-based proteomic approach was employed. nih.govresearchgate.netresearchgate.net This methodology is a direct target identification technique that uses chemical probes to purify or "pulldown" target proteins from complex biological mixtures based on their intrinsic affinity for the compound. nih.gov

For affinity-based proteomics, this compound was covalently conjugated to agarose (B213101) beads to create this compound-conjugated probes (referred to as compound 2 beads). nih.gov Prior to probe synthesis, a structure-activity relationship (SAR) study was conducted using synthetic derivatives of this compound. nih.govresearchgate.net This study aimed to determine which positions on the this compound molecule were suitable for linker conjugation without compromising its biological activity. nih.govresearchgate.net Findings from these studies indicated that the thiazole (B1198619) ring of this compound is essential for its period-lengthening activity, while the acetamide, isopropyl, and phenyl groups can be modified. researchgate.net

Following incubation of this compound-conjugated beads with Arabidopsis seedling lysates, the proteins bound to the beads were analyzed using Liquid Chromatography–Mass Spectrometry/Mass Spectrometry (LC–MS/MS). nih.govresearchgate.net LC–MS/MS is a powerful analytical technique widely used in proteomics for the identification and quantitative analysis of proteins and peptides. nih.govresearchgate.netcas.cz This method allows for the sensitive and precise identification of proteins that specifically interact with the chemical probe. researchgate.net

Through LC–MS/MS analysis of proteins bound to this compound-conjugated beads, CYCLIN DEPENDENT KINASE C;2 (CDKC;2) and CDKC;1 were consistently identified as this compound-bound proteins in two independent experiments. nih.govresearchgate.netresearchgate.net The specificity of this interaction was confirmed by the significant reduction in binding when excess unconjugated this compound was added as a competitor, indicating that CDKC;1 and CDKC;2 are indeed candidate targets of this compound. nih.govresearchgate.net CDKC;1 and CDKC;2 are kinases known to phosphorylate the C-terminal domain (CTD) of RNA polymerase II (Pol II). nih.govresearchgate.netdiva-portal.orgnih.gov These proteins are considered homologs of mammalian CDK9, and potentially CDK12 and CDK13, based on sequence similarities and phylogenetic analysis. nih.govresearchgate.netdiva-portal.org

Table 1: Candidate Targets Identified by Affinity-Based Proteomics

| Candidate Target | Type | Evidence of Binding | Specificity (Competition with this compound) |

| CDKC;1 | Protein | Bound to this compound beads nih.gov | Binding decreased with excess this compound nih.gov |

| CDKC;2 | Protein | Bound to this compound beads nih.gov | Binding decreased with excess this compound nih.gov |

| CRYPTOCHROME1 (CRY1) | Protein | Bound to this compound beads nih.gov | Binding decreased with excess this compound nih.gov |

CRYPTOCHROME1 (CRY1), a blue light receptor involved in resetting the circadian clock, was also identified as a protein that bound to this compound-conjugated beads, with its binding being reduced by excess this compound. nih.govresearchgate.net However, further in vivo investigations were conducted to ascertain if this interaction was functionally relevant to this compound's period-lengthening effect. An in vivo hypocotyl length assay, a robust method for analyzing CRY1 activity under blue light, showed that this compound treatment resulted in shorter hypocotyls compared to controls, indicating that this compound does not inhibit CRY1 function. nih.govresearchgate.net Consequently, CRY1 was deemed an unlikely target responsible for this compound's effect on circadian period lengthening. nih.govresearchgate.net

In Vitro Biochemical Characterization

In vitro biochemical characterization has further supported the role of CDKC;2 as a direct target of this compound. Experiments demonstrated that the immunocomplex of CDKC;2 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, and this phosphorylation is inhibited by this compound. researchgate.netresearchgate.netresearchgate.net Specifically, 1 µM this compound reduced the phosphorylation signal by approximately half, with almost no phosphorylation observed at 10 µM. nih.gov

Table 2: Effect of this compound on CDKC;2-mediated Pol II CTD Phosphorylation

| This compound Concentration | Effect on Pol II CTD Phosphorylation |

| 1 µM | Decreased by about half of control nih.gov |

| 10 µM | Almost no phosphorylation nih.gov |

Furthermore, in silico modeling studies, utilizing CDK9 (a mammalian homolog of CDKC;2), suggest that this compound binds to the ATP-binding pocket of its target proteins. nih.gov This binding is proposed to occur through two hydrogen bonds with nitrogen atoms and a CH/π bond involving its isopropyl group. nih.gov Investigations into whether this compound targets CKL family kinases, which are known to be inhibited by other period-lengthening molecules, revealed that this compound did not strongly inhibit CKL4 kinase activity at biologically relevant concentrations. nih.govresearchgate.netresearchgate.net This suggests that this compound exerts its period-lengthening effect through pathways independent of CKL inhibition. nih.govresearchgate.netresearchgate.net

Kinase Activity Assays (e.g., CDKC;2 Immunocomplex Phosphorylation)

Kinase activity assays have been crucial in identifying and characterizing this compound's direct protein targets. A significant finding is its inhibitory effect on Arabidopsis Cyclin Dependent Kinase C;2 (CDKC;2), a kinase involved in phosphorylating RNA polymerase II (Pol II) within the general transcriptional machinery. nih.gov, researchgate.net, nih.gov, oup.com, researchgate.net

In vitro CDKC;2 kinase assays, utilizing CDKC;2-FLAG protein purified from Arabidopsis plants, have demonstrated that this compound inhibits the phosphorylation of both recombinant Pol II C-terminal domain (GST-CTD) and CDKC;2-FLAG in a dose-dependent manner. nih.gov, nih.gov For instance, 1 µM this compound was observed to decrease the phosphorylation signal by approximately half, with nearly complete elimination at 10 µM. nih.gov Comparative studies with this compound analog TT-361 indicated that TT-361 possesses slightly stronger CDKC;2 inhibitory activity. nih.gov In silico simulations further suggest that this compound functions as an ATP competitor for CDKC activity. oup.com

Table 1: Effect of this compound on CDKC;2 Kinase Activity (In Vitro)

| Compound | Concentration (µM) | Effect on Pol II CTD Phosphorylation |

| This compound | 1 | ~50% decrease |

| This compound | 10 | Almost complete elimination |

| TT-361 | 1 | Below 50% decrease |

| TT-361 | 4 | Almost complete elimination |

Data derived from reference nih.gov.

Cell-Based Assays for Protective Effects and Apoptosis

Beyond its role in plant systems, this compound has been investigated in mammalian cell-based assays, particularly concerning its impact on cell viability and apoptosis. This compound is recognized as a potent inhibitor of Cdk5/p25 and also exhibits inhibitory activity against Cdk2/cyclin E. stressmarq.com

In studies related to diabetic nephropathy, this compound was assessed using cell viability (CCK-8) and apoptosis (TUNEL staining) assays on podocytes. um.es, nih.gov These assays revealed that this compound significantly reduced the proportion of apoptosis in podocytes exposed to high glucose (HG) conditions, demonstrating a protective effect comparable to that of myricetin (B1677590). um.es, nih.gov Concentrations of this compound exceeding 1 µM showed a positive effect in mitigating HG-induced cell death, although a concentration of 80 µM demonstrated notable cytotoxicity. um.es Furthermore, this compound at 10 µM has been shown to protect a large population of cells against non-Aβ component of Alzheimer's disease amyloid (NAC)-evoked cell death. medchemexpress.com In Alzheimer's disease models, this compound also promoted a neuronal anti-apoptotic effect by activating GABAB receptor through PI3K/AKT and PKA/CREB pathways. researchgate.net

In Vivo Model Systems

The biological activities of this compound have been explored in various in vivo model systems, providing insights into its systemic effects and potential applications.

Arabidopsis thaliana Circadian Clock Period Perturbation

A prominent area of research for this compound involves its ability to perturb the circadian clock in the model plant Arabidopsis thaliana. nih.gov, researchgate.net, nih.gov, oup.com, researchgate.net, nih.gov, researchgate.net, oup.com This effect was initially identified through chemical screening. researchgate.net, oup.com, nih.gov, oup.com

Continuous treatment with this compound has been shown to lengthen the circadian period of Arabidopsis, affecting both morning-phased and evening-phased clock components. researchgate.net, nih.gov, oup.com For instance, treatment with 50 µM this compound resulted in a noticeable lengthening of the circadian period for at least 8 hours. researchgate.net, nih.gov, oup.com At this concentration, luminescence from both reporters decreased. researchgate.net, nih.gov, oup.com Short-term this compound treatment also led to a decrease in the expression of most clock-associated genes. researchgate.net, nih.gov, oup.com, oup.com, oup.com It is important to note that at very high concentrations (500 µM), this compound induced toxic effects in Arabidopsis, causing bleaching of cotyledons and inhibition of true leaf emergence. researchgate.net, nih.gov, oup.com

Table 2: Effect of this compound on Arabidopsis Circadian Period

| Reporter Line | This compound Concentration (µM) | Observed Effect | Duration of Effect |

| CCA1:LUC | 50 | Period lengthening, decreased luminescence | ≥ 8 hours |

| TOC1:LUC | 50 | Period lengthening (dose-dependent), decreased luminescence | ≥ 8 hours |

| CCA1:LUC/TOC1:LUC | 500 | Cotyledon bleaching, inhibition of true leaf emergence (toxic) | N/A |

Data derived from references researchgate.net, nih.gov, oup.com.

The investigation of this compound's impact on the Arabidopsis circadian clock heavily relies on the use of transgenic luciferase reporter lines. The CCA1:LUC line, which expresses luciferase under the control of the CIRCADIAN CLOCK ASSOCIATED 1 (CCA1) promoter, was employed for initial chemical screening and subsequent dose-response experiments. researchgate.net, oup.com, nih.gov, oup.com Similarly, the TOC1:LUC reporter line, featuring luciferase driven by the TIMING OF CAB EXPRESSION 1 (TOC1) promoter, was utilized to confirm this compound's effects on the evening-phased clock, demonstrating dose-dependent period lengthening. researchgate.net, nih.gov, oup.com Luminescence activity from these reporter lines was precisely measured using auto-luminescence detection systems, and circadian rhythms were calculated based on the expression profiles of these luminescence reporters. nih.gov, nih.gov

To further validate the role of CDKC;2 as a target of this compound in Arabidopsis, genetic approaches involving loss-of-function mutants have been employed. Studies demonstrated that mutations in cdkc;2 result in a long circadian period phenotype, mirroring the effect observed with this compound treatment. researchgate.net, nih.gov, oup.com, nih.gov, oup.com, dntb.gov.ua, oup.com This was confirmed by generating cdkc;2-cr1 and cdkc;2-cr2 mutants using CRISPR-Cas9 mediated genome editing in the CCA1:LUC reporter line, both of which exhibited longer periods compared to the wild-type. nih.gov These genetic findings collectively support that CDKC;2 is essential for maintaining proper circadian period length in Arabidopsis and confirm that this compound exerts its period-lengthening effect by binding to CDKC;2. researchgate.net, nih.gov, oup.com, researchgate.net, oup.com, oup.com

Mammalian Disease Models

This compound's known activity against mammalian CDK5 and CDK2, which are involved in cell cycle progression and neuronal development respectively, has led to its investigation in various mammalian disease models. nih.gov, researchgate.net, nih.gov, stressmarq.com, researchgate.net, nih.gov, researchgate.net, oup.com

In models of diabetic nephropathy in mice, this compound was found to confer protection against tubular and glomerular lesions induced by hyperglycemia. um.es, nih.gov Specifically, this compound at a dosage of 10 mg/kg demonstrated a significant ameliorative effect on streptozotocin (B1681764) (STZ)-induced renal injury in diabetic mice. um.es The compound effectively regulates the inhibition of Cdk5, thereby mitigating podocyte apoptosis induced by high glucose levels and preventing renal injury caused by hyperglycemia in vivo. um.es, nih.gov Furthermore, this compound has shown a protective effect against non-Aβ component of Alzheimer's disease amyloid (NAC)-evoked cell death. medchemexpress.com It has also been reported to promote a neuronal anti-apoptotic effect in Alzheimer's disease models. researchgate.net

Pharmacological and Therapeutic Research Potential of Bml 259

Oncology Research

BML-259 is investigated for its role in cancer, primarily as a cyclin-dependent kinase inhibitor.

Role as a Cyclin-Dependent Kinase Inhibitor in Cancer

This compound functions as a potent inhibitor of cyclin-dependent kinase 5 (Cdk5) and Cdk2 stressmarq.comcaymanchem.commedchemexpress.com. Cyclin-dependent kinases are pivotal regulators of cell cycle progression, making them significant targets for therapeutic intervention in cancer caymanchem.com. This compound is recognized as a selective CDK inhibitor researchgate.netamegroups.org. The inhibitory activity of this compound is characterized by its half-maximal inhibitory concentration (IC50) values, which are 64 nM for Cdk5 and 98 nM for Cdk2 caymanchem.commedchemexpress.com. Dysregulation of the cell cycle, often involving aberrant expression of CDKs or their inhibitors (CKIs), is a major contributor to cancer progression and the generation of cancer stem cells jelsciences.com. CKIs, such as this compound, can impede CDK activity by binding to either the cyclin/CDK complex or the CDK alone, thereby arresting the cell cycle jelsciences.com.

Table 1: this compound's Inhibitory Activity on Key Cyclin-Dependent Kinases

| Kinase | IC50 (nM) | Reference |

| Cdk5 | 64 | caymanchem.commedchemexpress.com |

| Cdk2 | 98 | caymanchem.commedchemexpress.com |

Preclinical Investigations in Cancer Cell Lines

In preclinical settings, this compound has been identified as a selective CDK inhibitor, a class of compounds investigated across various cancer types researchgate.netamegroups.org. Its established inhibitory activity against Cdk5/p25 and Cdk2/cyclin E underscores its relevance in cancer research stressmarq.com. While general preclinical studies on CDK inhibitors demonstrate their capacity to induce cell cycle arrest and apoptosis in various cancer cell lines, specific detailed findings regarding this compound's impact on cancer cell lines, beyond its direct inhibitory constants, are not extensively detailed within the provided search results researchgate.netamegroups.org.

Potential in Targeting Cancer Stem Cells (CSCs)

Cancer stem cells (CSCs) are a subpopulation of cancer cells believed to drive tumor initiation, progression, and resistance to conventional therapies, making them critical targets for novel treatments nih.govmdpi.com. While cyclin-dependent kinase inhibitors are broadly explored for their potential in eradicating CSCs by inhibiting cell cycle progression jelsciences.com, specific investigations into the activity of this compound against cancer stem cells have not been reported in the provided context jelsciences.com. One source explicitly states that the activity of this compound regarding CSCs has not been checked jelsciences.com.

Neurodegenerative Disease Research

Beyond oncology, this compound is also being explored for its therapeutic potential in neurodegenerative conditions, particularly Alzheimer's disease.

Investigations in Alzheimer's Disease (AD)

This compound has emerged as a compound of interest in the search for treatments for Alzheimer's disease (AD) researchgate.netnih.govresearchgate.netpatsnap.comresearchgate.netsciprofiles.com. Recent studies have utilized advanced methodologies, including deep learning models and molecular docking, to identify potential drug targets and therapeutic agents for AD nih.govresearchgate.netpatsnap.comresearchgate.netsciprofiles.com. Through these investigations, this compound was identified among several compounds exhibiting a high affinity for GABBR2, a gene found to be differentially expressed in the transcriptomic data of AD brains researchgate.netnih.govresearchgate.netpatsnap.comresearchgate.netsciprofiles.com. Furthermore, research suggests that this compound, at a concentration of 10 μM, can protect a significant number of cells from cell death induced by the non-Aβ component of Alzheimer's disease amyloid (NAC) medchemexpress.commedchemexpress.com.

Affinity for GABBR2 Receptor

Molecular docking analyses have demonstrated that this compound possesses a high affinity for the Gamma-aminobutyric acid type B receptor subunit 2 (GABBR2) researchgate.netnih.govresearchgate.netpatsnap.comresearchgate.netsciprofiles.comlarvol.compatsnap.com. GABBR2 is one of seven differentially expressed genes (DEGs) that show significant variation in the transcriptomic profiles of AD brains, thereby establishing it as a promising drug target for AD nih.govresearchgate.netpatsnap.comresearchgate.netsciprofiles.com. The GABBR2 receptor plays a vital role in the assembly of the complete GABA B receptor complex and is integral to the neurotransmission of GABA researchgate.net.

Table 2: this compound's Affinity for GABBR2 in AD Research

| Target | Role in AD Research | Affinity | Reference |

| GABBR2 | Differentially expressed gene in AD brains; potential drug target; crucial for GABA B receptor complex assembly and GABA neurotransmission. | High | researchgate.netnih.govresearchgate.netpatsnap.comresearchgate.netsciprofiles.comlarvol.compatsnap.com |

Inhibition of p-tau and Aβ Formation

This compound demonstrates potential in inhibiting the formation of phosphorylated tau (p-tau) and amyloid-beta (Aβ), which are critical pathological markers in Alzheimer's disease (AD). The hyperphosphorylation of tau protein leads to its aggregation into neurofibrillary tangles (NFTs), while Aβ accumulates to form extracellular plaques, both of which are central to AD pathogenesis. um.esresearchgate.net Cyclin-dependent kinase 5 (Cdk5) plays a role in tau phosphorylation and the activation of p53. um.esontosight.ai As a potent Cdk5 inhibitor, this compound has been shown to reduce tau phosphorylation. frontiersin.org Molecular docking studies further suggest that this compound may promote neuronal anti-apoptotic effects and inhibit the formation of both p-tau and Aβ. uel.br

Spinal Muscular Atrophy (SMA) Therapeutic Strategies

Investigations into this compound highlight its therapeutic potential in Spinal Muscular Atrophy (SMA), a severe genetic neuromuscular disorder characterized by progressive motor neuron degeneration. Studies have indicated that aberrant activation of Cdk5 is a significant factor in SMA pathogenesis. mdpi.com The inhibition of Cdk5 activity by this compound has led to a notable reduction in motor neuron degeneration. Specifically, in both cultured SMA mouse motor neurons and human induced pluripotent stem cell (iPSC)-derived motor neurons, treatment with 300 nM this compound significantly alleviated this degeneration. mdpi.com These findings suggest that modulating Cdk5 activity through compounds like this compound could offer a novel therapeutic approach for SMA. mdpi.com

Table 1: this compound's Effects in Spinal Muscular Atrophy Research

| Model System | This compound Concentration | Observed Effect | Reference |

| SMA mouse motor neurons (in vitro) | 300 nM | Significant reduction in motor neuron degeneration | mdpi.com |

| Human SMA iPSC-derived motor neurons (in vitro) | 300 nM | Significant reduction in motor neuron degeneration | mdpi.com |

Protection against Amyloid-Induced Cell Death

This compound has exhibited protective effects against cell death induced by amyloid. At a concentration of 10 μM, this compound was observed to protect a substantial population of cells from death induced by the non-Aβ component of Alzheimer's disease amyloid (NAC). medchemexpress.comontosight.ai NAC peptide is known to induce oxidative/nitrosative stress and apoptosis. ontosight.ai The mechanism underlying this protection involves the ability of NAC peptide to increase the expression of Cdk5, an enzyme implicated in p53 phosphorylation and activation, which contributes to cell death. ontosight.ai As a Cdk5 inhibitor, this compound counteracts these detrimental effects, thereby offering protection against amyloid-evoked cellular damage. ontosight.ai

Table 2: this compound's Protection Against Amyloid-Induced Cell Death

| Inducing Agent | This compound Concentration | Observed Effect | Reference |

| NAC peptide | 10 μM | Protection against NAC-evoked cell death in a large population of cells | medchemexpress.comontosight.ai |

Renal and Metabolic Disease Research

This compound has demonstrated promising effects in research pertaining to renal and metabolic diseases, particularly in addressing complications arising from hyperglycemia.

Mitigation of Hyperglycemia-Induced Podocyte Dysfunction

Studies indicate that this compound effectively mitigates podocyte dysfunction induced by high glucose (HG) conditions. Podocytes are crucial components of the kidney's filtration barrier, and their dysfunction, including apoptosis, is a characteristic feature of diabetic nephropathy. This compound achieves this by inhibiting cyclin-dependent kinase 5 (Cdk5), an enzyme found to be activated by HG stimulation both in vitro and in vivo. The inhibition of Cdk5 by this compound notably counteracted HG-evoked podocyte dysfunction, encompassing growth inhibition, membrane damage, and apoptosis. This compound demonstrated a protective effect against HG-induced podocyte apoptosis comparable to that observed with myricetin (B1677590).

Table 3: this compound's Mitigation of Hyperglycemia-Induced Podocyte Dysfunction

| Condition | This compound Concentration | Effect on Podocyte Dysfunction | Reference |

| High Glucose (HG) in vitro | >1 μM (positive effect on mitigating cell death) | Reversal of HG-induced growth inhibition, membrane damage, and apoptosis; comparable to myricetin in protecting against HG-induced podocyte apoptosis | uel.br |

Protective Effects in Hyperglycemia-Induced Renal Injury

Beyond its impact on podocyte dysfunction, this compound has also shown protective effects against broader hyperglycemia-induced renal injury. In vivo experimental analyses have demonstrated that this compound, acting as a Cdk5 inhibitor, confers protection against tubular and glomerular lesions induced by hyperglycemia. In diabetic mouse models, specifically those with streptozotocin-induced renal injury, this compound at a dosage of 10 mg/kg exhibited a significant ameliorative effect. Its protective effects on renal injury through Cdk5 inhibition are comparable to those of myricetin. Molecular docking studies further support a strong and stable binding affinity between this compound and Cdk5, with a binding energy value of -10.952 kcal/mol.

Table 4: this compound's Protective Effects in Hyperglycemia-Induced Renal Injury

| Model System | This compound Dosage/Binding Affinity | Observed Effect | Reference |

| Diabetic mice (STZ-induced renal injury) | 10 mg/kg | Significant ameliorative effect on renal injury; protection against tubular and glomerular lesions | |

| Cdk5 (molecular docking) | -10.952 kcal/mol (binding energy) | Strong and stable binding affinity to Cdk5 |

Inflammatory and Cardiovascular Research

Research suggests that this compound may hold potential applications in inflammatory and cardiovascular research, primarily attributed to its activity as a soluble epoxide hydrolase (sEH) inhibitor. This compound has been identified as a potent and selective sEH inhibitor, with an IC50 value of 2.3 nM. The inhibition of sEH leads to an increase in the levels of epoxyeicosatrienoic acids (EETs) in vivo. EETs are recognized mediators that possess various beneficial activities, including anti-inflammatory and anti-hypertensive properties. Consequently, the potential pharmacological applications of this compound are considered to include the treatment of cardiovascular diseases, such as hypertension and atherosclerosis, as well as inflammatory disorders. However, detailed research findings specifically on this compound's direct effects and outcomes in models of inflammatory and cardiovascular diseases were not extensively available in the consulted literature.

Modulation of Epoxyeicosatrienoic Acids (EETs) for Anti-inflammatory Effects

This compound acts as a potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme critical for the regulation of epoxyeicosatrienoic acids (EETs) ontosight.ai. EETs are a class of lipid mediators derived from arachidonic acid (AA) through the action of cytochrome P450 (CYP450) epoxygenases mdpi.comnih.gov. Once formed, EETs are largely inactivated by sEH, which converts them into less biologically active dihydroxyeicosatrienoic acids (DHETs) mdpi.comnih.gov. By inhibiting sEH, this compound leads to an increase in the endogenous levels of EETs in vivo ontosight.ai.

EETs are recognized for their diverse protective effects, with their anti-inflammatory properties being of particular interest mdpi.comnih.gov. They have been shown to attenuate vascular inflammation and remodeling by inhibiting the activation of endothelial cells and reducing the cross-talk between inflammatory cells and blood vessels mdpi.com. Furthermore, EETs exhibit direct and indirect anti-inflammatory actions within the myocardium, contributing to the alleviation of inflammatory cardiomyopathy and cardiac remodeling mdpi.com. Research indicates that pharmacological manipulation of the AA-CYP450-EETs-sEH pathway can mitigate numerous inflammatory diseases mdpi.com. EETs can suppress inflammatory gene expression and signaling pathways in endothelial cells and monocytes nih.gov. The mechanisms underlying these anti-inflammatory effects may involve direct binding to peroxisome proliferator-activated receptors (PPARs), G-protein coupled receptors (GPCRs), or transient receptor potential (TRP) channels, which subsequently initiate anti-inflammatory signaling cascades nih.gov.

Implications for Anti-hypertensive and Anti-atherosclerotic Activities

The ability of this compound to increase EET levels through sEH inhibition has significant implications for its potential in cardiovascular research, including anti-hypertensive and anti-atherosclerotic activities ontosight.ai. Inflammation is a well-established component in the pathogenesis of hypertension and its associated complications, as well as in atherosclerosis nih.govnih.govmdpi.com.

EETs are known to contribute to the alleviation of inflammation in various pathophysiological conditions, including cardiovascular diseases mdpi.com. Studies have demonstrated that increasing EET levels, either through specific expression of CYP2J2 or pharmacological inhibition of sEH, can delay the progression of atherosclerosis in animal models by reducing the expression of adhesion molecules and inflammatory cytokines mdpi.com. Specifically, EETs resulting from sEH inhibition have been observed to decrease the expression of adhesion factors such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), and to suppress macrophage infiltration and the release of inflammatory factors mdpi.com. These findings highlight the therapeutic potential of targeting the sEH-EET pathway for managing cardiovascular conditions with inflammatory components.

Infectious Disease Research

Beyond its roles in inflammation and cardiovascular health, this compound's activity as a cyclin-dependent kinase (CDK) inhibitor has opened avenues for research in infectious diseases stressmarq.commedchemexpress.comnih.govresearchgate.netresearchgate.net. Cyclin-dependent kinases are crucial cellular enzymes involved in cell cycle regulation, transcription, and other cellular processes. Inhibitors of CDKs have been explored as potential therapeutic targets for various viral infections, including HIV, Herpes simplex virus, Zika, and Hepatitis B viruses researchgate.net.

Potential as a Therapeutic for Acute COVID-19

Recent research has explored the potential of this compound as a therapeutic agent for acute COVID-19. A perturbagen analysis, specifically the L1000 analysis, identified this compound as the top-ranking drug candidate for acute COVID-19, based on its potent cyclin-dependent kinase 5 (CDK5) inhibitory activity nih.gov.

Transcriptome profiling studies have revealed significantly upregulated genes and altered biological pathways in individuals with acute COVID-19 nih.govresearchgate.net. Analysis of the host splicing profile in COVID-19 patients has been instrumental in identifying potential therapeutic targets nih.govresearchgate.net. In severe cases of COVID-19, observations include altered gene expression associated with inflammatory and hypercoagulability pathways, elevated neutrophil activity, and changes in genes related to coagulation and platelet function nih.gov. Furthermore, the dysregulation of interferon response, exhaustion of lymphocytes, and the development of hyperinflammation, including cytokine storms, are critical features that can lead to severe outcomes such such as multiple-organ dysfunction syndrome (MODS) and acute respiratory distress syndrome (ARDS) nih.gov. The investigation into CDK inhibitors, including this compound, for COVID-19 underscores a research direction aimed at modulating host cellular pathways to combat viral infection and its severe inflammatory consequences researchgate.net.

Future Directions and Emerging Research Avenues for Bml 259

Comprehensive Elucidation of BML-259's Interaction Networks

A critical future direction for this compound research involves a more comprehensive elucidation of its interaction networks within biological systems. Beyond its established roles as a CDK inhibitor, understanding its broader molecular footprint can uncover unforeseen therapeutic applications and potential off-target effects that could be leveraged or mitigated. Transcriptome profiling studies, such as those employing L1000 perturbagens analysis, have already indicated this compound as a top-ranking drug in contexts like acute COVID-19, suggesting a wider array of cellular impacts beyond direct cell cycle regulation. mdpi.com This highlights the need for advanced 'omics' approaches (e.g., proteomics, metabolomics, lipidomics) to map all direct and indirect protein-ligand and protein-protein interactions.

Further research should focus on identifying and characterizing any previously unrecognized binding partners or pathways modulated by this compound. For instance, studies on this compound analogs have suggested that this compound may share target proteins beyond its known CDKC;2 inhibition in plants, indicating the existence of unexplored interaction networks. nih.gov This comprehensive mapping could involve techniques such as affinity purification coupled with mass spectrometry, thermal proteome profiling, and computational modeling to predict and validate novel interactions. Such detailed understanding of its interaction landscape is crucial for a complete mechanistic understanding and for optimizing its therapeutic utility.

Development of Advanced this compound Analogs with Enhanced Specificity or Potency

The development of advanced this compound analogs represents a significant avenue for improving its therapeutic profile, particularly in terms of enhanced specificity and potency. Structure-activity relationship (SAR) studies are fundamental to this endeavor. Recent research on this compound analogs, particularly in the context of plant circadian clock regulation, has provided valuable insights into the structural requirements for its activity. For example, while the thiazole (B1198619) ring is essential for activity, the acetamide, isopropyl, and phenyl groups can be modified. nih.govresearchgate.net

A notable analog, TT-361, which substitutes a thiophene (B33073) ring for the phenyl ring of this compound, demonstrated stronger inhibitory activity against Arabidopsis CDKC than the parent compound. nih.govresearchgate.net Conversely, TT-539, another analog with a similar core structure to known CDK5/CDK2 inhibitors, exhibited no period-lengthening activity, suggesting the importance of subtle structural differences in determining biological outcome. nih.govresearchgate.net

Table 3: Comparative Activity of this compound and Analog TT-361 on CDKC;2

| Compound | CDKC;2 Inhibitory Activity (relative to this compound) | Average Binding Energy to CDKC;2 (kcal mol⁻¹) | Source |

| This compound | Reference | -7.26 ± 1.03 | nih.gov |

| TT-361 | Stronger | -7.60 ± 0.65 | nih.govresearchgate.net |

Future efforts should leverage computational approaches like ensemble docking simulations and molecular dynamics to predict and optimize binding conformations, guiding the rational design of new analogs. nih.gov The goal is to design molecules with improved binding affinity to desired targets (potency) while minimizing off-target interactions (specificity), thereby potentially reducing unwanted effects and enhancing efficacy in specific disease contexts.

Exploration of Novel Biological Targets Beyond CDKs

While this compound is primarily recognized for its potent inhibition of CDKs, particularly Cdk5 and Cdk2, exploring novel biological targets beyond these established kinases is a crucial area for future research. The broad roles of CDKs themselves extend beyond cell cycle regulation, encompassing transcription, epigenetic regulation, metabolism, stem cell self-renewal, and neuronal functions. nih.gov This suggests that this compound's effects might be mediated through these diverse CDK functions, or it could interact with entirely new, non-CDK targets within these pathways.

For instance, this compound has shown protective effects against high glucose-induced podocyte apoptosis in diabetic nephropathy models by inhibiting Cdk5, indicating its potential in metabolic and kidney diseases. um.es Furthermore, despite being a selective CDK5 inhibitor, its activity against cancer stem cells (CSCs) has not been thoroughly investigated, presenting a promising avenue for exploring its role in cancer therapy beyond bulk tumor cells. jelsciences.com Phenotypic screening, target deconvolution strategies, and advanced proteomics could be employed to systematically identify and validate these novel targets, potentially broadening the therapeutic spectrum of this compound to new diseases or disease mechanisms.

Integration of this compound in Combination Therapeutic Regimens

The integration of this compound into combination therapeutic regimens represents a strategic approach to enhance treatment efficacy, overcome drug resistance, and achieve synergistic effects. This strategy is widely recognized in drug development, particularly for complex diseases like cancer, where single-agent therapies often face limitations due to pathway redundancy or adaptive resistance mechanisms. imamu.edu.sa

General trends in CDK inhibitor research suggest that combination therapies are often more promising than monotherapies. amegroups.orgmdpi.comresearchgate.net For example, other CDK inhibitors have been evaluated in combination with various chemotherapeutic agents and targeted drugs. amegroups.orgmdpi.comresearchgate.net this compound, as a specific CDK inhibitor, could be investigated for its synergistic potential with existing standard-of-care treatments or emerging therapies. Preclinical studies have already explored the combination of kinase inhibitors, including this compound, with agents like hydrogen peroxide in colorectal cancer cells, indicating potential for enhanced cytotoxicity. nih.gov Future research should systematically evaluate this compound in combination with other anti-cancer agents, immunotherapies, or drugs targeting complementary pathways (e.g., cell death, angiogenesis, metabolism) to identify optimal synergistic combinations that could lead to improved patient outcomes.

Translational Research and Preclinical to Clinical Progression Considerations

Translational research is essential for moving this compound from preclinical findings towards potential clinical application. While this compound has been categorized as a specific CDK inhibitor among compounds, some of which have entered various stages of clinical trials, direct evidence of this compound itself being in clinical trials is not widely reported in the current literature. amegroups.orgresearchgate.netamegroups.cnresearchgate.net

Key considerations for its preclinical to clinical progression include:

Robust Preclinical Validation: Further in vivo studies in relevant animal models are crucial to confirm efficacy, establish dose-response relationships, and understand its effects in complex biological systems. For instance, its protective effects in diabetic nephropathy models have been shown in vivo. um.es

Pharmacokinetics (PK) and Pharmacodynamics (PD) Profiling: Detailed studies on this compound's absorption, distribution, metabolism, and excretion (ADME) are necessary to determine appropriate dosing strategies. Understanding its pharmacodynamic effects in target tissues will be critical for predicting clinical responses.

Toxicology Studies: While safety/adverse effect profiles are excluded from this article, comprehensive toxicology studies are an indispensable part of preclinical development to assess potential organ toxicities and establish a safe therapeutic window for human trials.

Biomarker Identification: Identifying predictive biomarkers of response or resistance would be vital for patient stratification in future clinical trials, ensuring that this compound is administered to patients most likely to benefit.

Formulation Development: Developing stable and bioavailable formulations suitable for human administration is a practical step towards clinical progression.

Regulatory Pathway: Navigating the regulatory landscape for drug approval, including discussions with regulatory bodies, will be essential for advancing this compound into human clinical trials.

The lessons learned from other CDK inhibitors, including challenges in monotherapy and the promise of combination regimens, will inform the strategic translational path for this compound, emphasizing multi-pronged therapeutic approaches. amegroups.org

Q & A

Q. What are the primary kinase targets of BML-259, and how are these inhibitory activities quantified?

this compound is a potent inhibitor of CDK5 (IC50 = 64 nM) and CDK2 (IC50 = 98 nM), as determined by kinase activity assays using recombinant proteins. These assays typically measure ATP-dependent phosphorylation of substrate peptides, with inhibition quantified via fluorescence or radioactivity-based readouts. Dose-response curves are generated to calculate IC50 values, ensuring reproducibility across experimental replicates .

Q. What experimental models are commonly used to study this compound's effects in circadian rhythm regulation?

The circadian effects of this compound are primarily studied in Arabidopsis thaliana using transgenic lines expressing luciferase reporters (e.g., CCA1:LUC or TOC1:LUC). Seedlings are treated with this compound in 96-well plates under controlled light conditions, and luminescence rhythms are monitored in real-time. Period lengthening is analyzed using tools like Lumicycle Analysis or Phaser to quantify peak time shifts .

Q. How is RNA-seq data analyzed to identify this compound-induced transcriptional changes?

RNA sequencing (RNA-seq) data from this compound-treated samples are normalized to counts per million (CPM) and analyzed using edgeR for differential expression. Genes with >10-fold change and false discovery rate (FDR) < 10⁻¹⁰ are classified as upregulated or downregulated. Non-rhythmic and circadian-regulated genes are further distinguished using the Phaser web tool, which calculates peak expression times under constant light conditions .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound's role in prolonging circadian periods in Arabidopsis?

this compound inhibits CDKC;2, a kinase that phosphorylates RNA Polymerase II (Pol II) at the C-terminal domain (CTD), a process critical for transcriptional elongation. Affinity proteomics using this compound-conjugated agarose beads identified CDKC;2 and CRY1 as binding targets. However, genetic studies in cdkc;2-2 mutants confirmed that period lengthening is independent of CRY1, suggesting CDKC;2-mediated Pol II phosphorylation is the primary mechanism .

Q. How do dose-response relationships inform this compound's functional specificity in cellular assays?

Dose-response experiments (0–27 µM this compound) reveal a concentration-dependent increase in circadian period length, with maximal effects at 27 µM. Transcriptomic analysis shows that high doses broadly suppress clock-related genes (e.g., ZEITLUPE) while upregulating stress-response pathways. Such data highlight the need for precise concentration optimization to minimize off-target effects .

Q. What computational approaches validate this compound's interaction with CDK homologs?

Q. How can researchers reconcile contradictory findings on this compound's targets in mammalian vs. plant systems?

While this compound inhibits CDK5/CDK2 in mammalian models, its circadian effects in plants are CDKC;2-dependent. This discrepancy arises from structural divergence between mammalian CDKs and plant CDKC homologs. Researchers should prioritize context-specific validation (e.g., kinase assays in plant extracts, genetic knockout models) to resolve target ambiguities .

Methodological Considerations

Q. What controls are essential for validating this compound's specificity in kinase inhibition assays?

Include (1) vehicle controls (e.g., DMSO) to account for solvent effects, (2) positive controls (e.g., olomoucine for CDK2 inhibition), and (3) off-target kinase panels to assess selectivity. Immunoprecipitation-coupled kinase assays (e.g., FLAG-tagged CDKC;2 pulldowns) further confirm direct target engagement .

Q. How should RNA-seq datasets from this compound-treated samples be curated for reproducibility?

Raw sequencing data must be deposited in public repositories (e.g., NCBI SRA) with detailed metadata, including growth conditions, treatment duration, and replicate numbers. Normalized CPM values and edgeR scripts should be shared to enable reanalysis of differential expression .

Data Contradiction Analysis

Q. Why do some studies report this compound as a CRY1 inhibitor, while others refute this claim?

Initial affinity proteomics suggested CRY1 binding, but follow-up experiments using the CRY1 inhibitor 3-bromo-7-nitroindazole showed no period-lengthening effects. This contradiction underscores the importance of genetic validation (e.g., cry1 mutants) and orthogonal assays (e.g., in vitro kinase profiling) to distinguish direct vs. indirect interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.